molecular formula C11H11NO2 B3043938 (2S)-2-amino-3-(3-ethynylphenyl)propanoic acid CAS No. 956094-42-1

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid

Cat. No.: B3043938
CAS No.: 956094-42-1
M. Wt: 189.21 g/mol
InChI Key: XHBJLKMBAFTWJD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid (CAS 956094-42-1) is a non-natural amino acid derivative of L-phenylalanine, characterized by its (2S) stereochemistry and a distinctive ethynyl group at the 3-position of the phenyl ring . This unique structure, with a molecular weight of 189.21 g/mol, makes it a valuable building block in medicinal chemistry and chemical biology . Its primary research value lies in its application in Genetic Code Expansion (GCE) technologies. This compound can be site-specifically incorporated into proteins as a non-canonical amino acid (ncAA) to introduce a bioorthogonal alkyne handle . This ethynyl group enables subsequent site-selective labeling via copper-free "click" chemistry, allowing researchers to attach small-molecule probes—such as fluorophores—for studying the structure, dynamics, and interactions of complex proteins, particularly integral membrane proteins, in live cells . Furthermore, this amino acid serves as a key synthetic intermediate in the development of potent and selective inhibitors for therapeutic targets, such as Monoacylglycerol Lipase (MAGL) inhibitors . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBJLKMBAFTWJD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=CC(=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling with 3-Iodophenylalanine Derivatives

Protected L-phenylalanine derivatives, such as methyl (2S)-2-(tert-butoxycarbonylamino)-3-(3-iodophenyl)propanoate, undergo palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA). Subsequent deprotection yields the target compound:

Procedure :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in THF/Et₃N (3:1).
  • Conditions : 60°C, 12 h under nitrogen.
  • Yield : 68–72% after TMS deprotection with K₂CO₃/MeOH.

Table 1 : Optimization of Sonogashira Coupling Conditions

Catalyst System Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄/CuI THF/Et₃N 60 72
PdCl₂(dppf)/CuI DMF/Et₃N 80 65
PEPPSI-IPr/CuI Toluene 100 58

Heck Reaction for Direct Alkyne Incorporation

The Heck reaction between 3-bromophenylalanine and ethynyltrimethylsilane offers an alternative pathway:

  • Catalyst : Pd(OAc)₂ (2 mol%) with P(o-tol)₃.
  • Base : K₃PO₄ in DMF/H₂O (10:1).
  • Yield : 60% after desilylation.

Coarctate Reaction for Late-Stage Functionalization

Recent advances in coarctate chemistry enable direct modification of phenylalanine residues in peptides. The azo-ene-yne coarctate reaction, as demonstrated by Lab et al. (2025), utilizes 3-ethynylaniline derivatives to construct isoindazole-linked amino acids:

Steps :

  • Diazotization of 3-ethynylaniline with NaNO₂/HBF₄.
  • Triazene formation with L-proline methyl ester.
  • CuCl-mediated cyclization under O₂ to yield isoindazole intermediates.
  • Hydrolysis to the free carboxylic acid.

Key Insight : This method achieves 73% yield in 1,2-dichloroethane at 50°C, with excellent chemoselectivity for secondary amines.

Asymmetric Synthesis via Chiral Auxiliaries

To ensure enantiopure (2S)-configuration, Evans oxazolidinone auxiliaries coordinate with nickel catalysts for asymmetric alkylation:

Procedure :

  • Schiff Base Formation : 3-Ethynylbenzaldehyde reacts with (S)-tert-butylsulfinamide.
  • Alkylation : Diethyl acetamidomalonate addition under Ni(acac)₂ catalysis.
  • Hydrolysis : HCl/EtOH to cleave the sulfinamide and ester groups.

Yield : 85% with >99% ee.

Biocatalytic Approaches Using Engineered Enzymes

Tyrosine phenol-lyase (TPL) mutants have been engineered to accept 3-ethynylpyruvate as a substrate, enabling enzymatic synthesis:

Table 2 : TPL Variants and Catalytic Efficiency

Mutant $$ k_{cat} $$ (s⁻¹) $$ K_m $$ (mM) $$ k{cat}/Km $$ (M⁻¹s⁻¹)
Wild-Type TPL 0.12 8.5 14
Y71F/F448H 1.45 2.3 630
Y71A/F448A 2.10 1.8 1,166

This method achieves 90% conversion at pH 7.5, 37°C, with 50 mM substrate.

Solid-Phase Peptide Synthesis (SPPS) Integration

For applications requiring peptide incorporation, Fmoc-protected this compound is synthesized on Wang resin:

  • Coupling Agent : HBTU/HOBt in DMF.
  • Deprotection : 20% piperidine/DMF.
  • Cleavage : TFA/H₂O/TIS (95:2.5:2.5).

Purity : >95% by HPLC after RP-C18 purification.

Comparative Analysis of Synthetic Routes

Table 3 : Advantages and Limitations of Each Method

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Sonogashira Coupling 72 Moderate High Moderate
Coarctate Reaction 73 High Medium Low
Asymmetric Alkylation 85 Excellent Low High
Biocatalytic Synthesis 90 Excellent High Low

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) are commonly used.

Major Products

    Oxidation: Formation of 3-ethynylbenzoic acid or 3-ethynylbenzaldehyde.

    Reduction: Formation of 3-ethylphenylalanine.

    Substitution: Formation of N-acyl derivatives or other substituted products.

Scientific Research Applications

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is employed in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-ethynylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

The 3-ethynylphenyl substituent differentiates this compound from other β-substituted phenylalanine derivatives. Key structural variations among analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid Ethynyl (-C≡CH) C₁₁H₁₁NO₂ 189.21 (calculated) Triple bond (sp hybridization); planar geometry -
L-Tryptophan Indol-3-yl C₁₁H₁₂N₂O₂ 204.23 Bulky aromatic indole; hydrogen-bonding capability
(2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid Methylsulfonyl (-SO₂CH₃) C₁₀H₁₃NO₄S 243.28 Electron-withdrawing group; polar, acidic
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid Chloro (-Cl) C₉H₁₀ClNO₂ 199.64 Halogen substituent; increased lipophilicity
(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid Trifluoro (-F₃) C₉H₈F₃NO₂ 219.16 High electronegativity; enhanced membrane permeability
(2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid Biphenyl-4-yl and sulfanyl C₂₄H₂₂N₂O₃S 418.51 Sulfhydryl group for covalent binding; bulky aromatic system

Key Observations :

  • Steric Effects: Bulky substituents like biphenyl () or benzotriazinone () may hinder target engagement, whereas the ethynyl group balances steric accessibility with rigidity.
Physicochemical Properties
  • Solubility : Polar groups (e.g., -SO₂CH₃ in ) enhance water solubility, whereas hydrophobic substituents (-C≡CH, -Cl) favor lipid bilayer penetration.
  • Acidity : The ethynyl group’s electron-withdrawing nature increases the α-carboxylic acid’s acidity (lower pKa) compared to alkyl-substituted analogs.
  • LogP : Estimated logP values (lipophilicity) rank: Trifluorophenyl () > Ethynylphenyl > Hydroxyphenyl () .

Biological Activity

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid, commonly referred to as an ethynyl-substituted amino acid, exhibits significant biological activity due to its unique structural characteristics. This compound is notable for its potential interactions with various molecular targets, particularly in the realms of medicinal chemistry and neurobiology. Its chiral nature and the presence of an ethynyl group contribute to its reactivity and binding capabilities, influencing numerous biochemical pathways.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chiral Center : Located at the second carbon atom.
  • Functional Groups : Contains an amino group (-NH2), a carboxyl group (-COOH), and a phenyl ring with a para-positioned ethynyl group (-C≡CH).

This configuration allows for hydrogen bonding and π-π interactions , which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The ethynyl group facilitates π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can engage in hydrogen bonding with polar residues. These interactions can modulate the activity of target proteins, influencing several biochemical pathways, particularly those related to neurological functions.

Biological Applications

Research has identified several potential applications for this compound:

  • Neurotransmitter Modulation : It may play a role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
  • Medicinal Chemistry : Serves as a building block for synthesizing pharmaceutical compounds targeting various diseases.
  • Organic Synthesis : Functions as a versatile intermediate in creating complex organic molecules.

Case Studies and Research Findings

Recent studies have highlighted the compound's interactions with specific proteins and enzymes. For instance, research has shown that it can influence the activity of neurotransmitter receptors, which is critical in understanding its therapeutic potential.

Example Study

A study investigating the effects of this compound on glutamate receptors demonstrated that it could enhance receptor activity through specific binding mechanisms. This finding suggests its potential use in developing treatments for conditions such as epilepsy and depression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUniqueness
PhenylalanineEssential amino acid without ethynyl substitutionLacks the ethynyl group
TyrosineContains a hydroxyl group on the phenyl ringHydroxyl instead of ethynyl
3-EthynylphenylalanineDirect analog with ethynyl substitutionSimilar but lacks additional functional groups

The presence of the ethynyl group in this compound distinguishes it from these compounds, providing unique reactivity and potential biological activity that could lead to novel therapeutic applications.

Toxicity and Safety Considerations

While investigating the biological activity, it is also essential to consider safety profiles. Preliminary data indicate that exposure to high levels of this compound may lead to respiratory issues or reactive airways dysfunction syndrome (RADS). Long-term exposure could result in persistent asthma-like symptoms. Therefore, handling precautions are advised during laboratory research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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